4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with hemoglobin subunits alpha and beta .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets, leading to changes in their function. More research is needed to fully understand the interaction between this compound and its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with 4-methylbenzyl chloride in the presence of a base to form 4-methyl-2-[(4-methylphenoxy)methyl]benzyl chloride. This intermediate is then reacted with o-phenylenediamine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the diazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole
- 4-methyl-2-[(4-fluorophenoxy)methyl]-1H-1,3-benzodiazole
- 4-methyl-2-[(4-bromophenoxy)methyl]-1H-1,3-benzodiazole
Uniqueness
4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and methylphenoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications[8][8].
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-8-13(9-7-11)19-10-15-17-14-5-3-4-12(2)16(14)18-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEXXXKIWKODMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.